4-Bromo-2-(cyclobutoxymethyl)-1-methoxybenzene
Description
Properties
IUPAC Name |
4-bromo-2-(cyclobutyloxymethyl)-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-14-12-6-5-10(13)7-9(12)8-15-11-3-2-4-11/h5-7,11H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBBYGUVONHBCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)COC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Bromo-2-methoxybenzene Precursors
A key intermediate related to the target compound is 4-bromo-2-methoxybenzene or its derivatives. Established methods for preparing such intermediates include:
Electrophilic Aromatic Substitution (Bromination): Selective bromination of 2-methoxytoluene or 1-methoxybenzene derivatives under controlled conditions to install the bromine at the 4-position.
Sulfonyl Chloride Intermediate Formation: For example, the synthesis of 4-bromo-2-methoxybenzenesulfonyl chloride involves diazotization and sulfonylation steps using cuprous chloride, thionyl chloride, and sodium nitrite under low temperatures (0-10°C), followed by extraction and purification. This method achieves moderate yields (~37.7%) with high purity and is suitable for scale-up.
Installation of the Cyclobutoxymethyl Group
The cyclobutoxymethyl substituent can be introduced via etherification reactions, such as:
Williamson Ether Synthesis: Reacting 4-bromo-2-methoxybenzyl halides or alcohol derivatives with cyclobutyl alcohol or its alkoxide under basic conditions to form the cyclobutoxymethyl ether.
One-Pot Friedel-Crafts Alkylation and Reduction: Analogous to the preparation of related benzyl ethers, a Friedel-Crafts alkylation using phenetole derivatives and aluminum chloride catalysts, followed by reduction with sodium borohydride, can be adapted for cyclobutoxymethyl group introduction.
Reaction Parameters and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 0°C to 65°C | Lower temperatures favor selectivity; higher temperatures increase reaction rate |
| Solvent | Dichloromethane, DMF, ethanol | Choice affects solubility and reaction kinetics |
| Molar Ratios | Substrate:reagent ~1:1.1 to 1:1.5 | Slight excess of alkylating agent improves yield |
| Reaction Time | 1 to 16 hours | Longer times may be required for complete conversion |
Analytical and Purity Data
- Yield: Comparable aromatic ether syntheses report yields ranging from 70% to 95%, depending on reaction conditions and purification.
- Purity: High-performance liquid chromatography (HPLC) purity >95% is achievable.
- Spectroscopic Characterization: Proton NMR typically shows aromatic signals consistent with substitution pattern, methoxy singlet (~3.8 ppm), and cyclobutyl methylene signals.
Summary of Key Research Findings
- The synthesis of brominated methoxybenzene derivatives is well-established, with reliable bromination and sulfonyl chloride formation methods that can be adapted for the target compound.
- Etherification via Williamson synthesis or Friedel-Crafts alkylation followed by reduction is effective for introducing alkoxymethyl groups such as cyclobutoxymethyl.
- Reaction conditions such as temperature, solvent, and reagent ratios critically influence yield and purity.
- Purification steps including extraction, washing, drying, and column chromatography are essential to obtain high-purity products.
Data Table: Example Reaction Conditions and Yields for Related Compounds
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(cyclobutoxymethyl)-1-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Major Products
Substitution: Formation of new aromatic compounds with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 2-(cyclobutoxymethyl)-1-methoxybenzene.
Scientific Research Applications
4-Bromo-2-(cyclobutoxymethyl)-1-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(cyclobutoxymethyl)-1-methoxybenzene depends on its application. In organic synthesis, it acts as a building block for constructing larger molecules. In medicinal chemistry, its mechanism would involve interactions with biological targets, such as enzymes or receptors, through its functional groups.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Substituent Effects on Reactivity and Stability
- Cyclobutoxymethyl Group : The cyclobutane ring introduces steric hindrance and moderate electron-donating effects via the ether oxygen. This group enhances stability compared to bromomethyl analogs while maintaining reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Bromomethyl Group : Highly reactive toward nucleophilic substitution (e.g., SN2) and Grignard reactions. However, it is less stable due to the labile C-Br bond, requiring careful handling .
- Isocyanomethyl Group: Introduces a reactive isocyanate moiety, enabling Huisgen cycloaddition (click chemistry) and coordination with transition metals (e.g., europium complexes in luminescent materials) .
- Benzyloxy Group: Provides hydroxyl protection but requires deprotection steps (e.g., hydrogenolysis). Its aromaticity enhances crystallinity, facilitating structural characterization .
Physicochemical Properties
- Collision Cross-Section (CCS) : For 4-bromo-2-(bromomethyl)-1-methoxybenzene, predicted CCS values range from 140.2–146.8 Ų (adduct-dependent), suggesting moderate polarity and utility in mass spectrometry-based analyses .
- Lipophilicity : The 3-methoxypropoxy analog (logP ~2.8) is more lipophilic than the cyclobutoxymethyl derivative (estimated logP ~2.2), impacting solubility in organic solvents .
Biological Activity
4-Bromo-2-(cyclobutoxymethyl)-1-methoxybenzene (CAS No. 1247240-37-4) is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula: C12H15BrO2
- Molecular Weight: 271.15 g/mol
- IUPAC Name: 4-Bromo-2-(cyclobutoxymethyl)-1-methoxybenzene
The presence of the bromine atom and the methoxy group may influence its reactivity and interaction with biological targets.
Research indicates that 4-Bromo-2-(cyclobutoxymethyl)-1-methoxybenzene exhibits various mechanisms of action:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation: It could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Antimicrobial Properties
Studies suggest that 4-Bromo-2-(cyclobutoxymethyl)-1-methoxybenzene demonstrates significant antimicrobial activity against various bacterial strains. In vitro assays have shown:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
Research has also explored the anticancer properties of this compound. In a study involving human cancer cell lines, it was found to induce apoptosis in MCF-7 (breast cancer) cells at concentrations ranging from 10 to 50 µM. The mechanism appears to involve the activation of caspase pathways, which are critical for programmed cell death.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of 4-Bromo-2-(cyclobutoxymethyl)-1-methoxybenzene against clinical isolates of Staphylococcus aureus. The study demonstrated that the compound effectively inhibited bacterial growth and showed synergistic effects when combined with conventional antibiotics, suggesting potential applications in treating resistant infections.
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation, the cytotoxic effects of the compound on various cancer cell lines were assessed. The findings revealed that it selectively targeted cancer cells while sparing normal cells, indicating a favorable therapeutic index. Further mechanistic studies are required to elucidate the specific pathways involved.
Q & A
Q. What synthetic strategies are recommended for preparing 4-Bromo-2-(cyclobutoxymethyl)-1-methoxybenzene, and how can reaction conditions be optimized?
A multi-step synthesis is typically employed, starting with protecting the hydroxyl group of a methoxy-substituted phenol (e.g., 4-methoxyphenol) to prevent undesired side reactions. Bromination at the ortho position using reagents like N-bromosuccinimide (NBS) in acetonitrile can introduce the bromine atom. Subsequent deprotection and functionalization with a cyclobutoxymethyl group via nucleophilic substitution or alkylation reactions are critical steps. Optimizing solvent polarity (e.g., DMF for SN2 reactions) and temperature (25–80°C) improves yield, as demonstrated in analogous syntheses of brominated methoxybenzene derivatives .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
High-resolution NMR (¹H, ¹³C) is essential for verifying substitution patterns, particularly the cyclobutoxymethyl group’s methylene protons (δ ~3.5–4.5 ppm) and aromatic protons. Mass spectrometry (GC-MS or LC-MS) confirms molecular weight, while X-ray crystallography (using programs like SHELX ) provides definitive structural validation. Purity can be assessed via HPLC with UV detection, ensuring no residual starting materials or byproducts .
Advanced Research Questions
Q. How does the electronic environment of the bromine atom affect its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The bromine’s electrophilicity is influenced by electron-donating groups like methoxy and cyclobutoxymethyl. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* ) can model the aryl bromide’s charge distribution, predicting activation barriers for oxidative addition to palladium catalysts. Experimental kinetic studies under varying conditions (e.g., ligand choice, solvent) help correlate computational predictions with observed reactivity .
Q. What computational approaches are suitable for modeling reaction pathways involving this compound?
Hybrid DFT methods (e.g., Becke’s three-parameter exchange-correlation functional ) are effective for studying transition states in nucleophilic substitutions or coupling reactions. Solvent effects can be incorporated using the Polarizable Continuum Model (PCM). For non-covalent interactions (e.g., π-stacking in crystal packing), dispersion-corrected functionals (e.g., ωB97X-D) improve accuracy .
Q. How can researchers address contradictory kinetic data in nucleophilic substitution reactions involving this compound?
Contradictions may arise from competing mechanisms (SN1 vs. SN2) or solvent effects. Systematic variation of nucleophile strength (e.g., iodide vs. azide), solvent polarity (DMF vs. THF), and temperature, paired with Eyring plot analysis, helps identify dominant pathways. Isotopic labeling (e.g., ¹⁸O in cyclobutoxymethyl) can track stereochemical outcomes .
Q. What role does the cyclobutoxymethyl group play in modulating biological activity or material properties?
The strained cyclobutane ring may enhance rigidity, influencing binding affinity in drug candidates or charge transport in organic semiconductors. Comparative studies with unsubstituted or linear alkoxy analogs (e.g., methoxymethyl) using spectroscopic (UV-Vis, fluorescence) and computational (HOMO-LUMO gap analysis) methods reveal structure-property relationships .
Methodological Considerations
- Handling Air-Sensitive Intermediates : Use Schlenk techniques for reactions involving organometallic catalysts (e.g., Pd(PPh₃)₄) to prevent deactivation .
- Crystallization Challenges : Co-crystallization with stabilizing agents (e.g., crown ethers) may resolve poor crystal growth issues for X-ray studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
